4-ethoxy-N,N-dimethylbenzenecarbothioamide
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Overview
Description
4-ethoxy-N,N-dimethylbenzenecarbothioamide: is an organic compound with the molecular formula C₁₁H₁₅NOS It is a derivative of benzenecarbothioamide, characterized by the presence of an ethoxy group at the para position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-ethoxy-N,N-dimethylbenzenecarbothioamide typically begins with 4-ethoxybenzenecarbothioamide.
Reaction with Dimethylamine: The 4-ethoxybenzenecarbothioamide is reacted with dimethylamine under controlled conditions to introduce the N,N-dimethyl groups.
Catalysts and Solvents: Common catalysts and solvents used in this reaction include hydrochloric acid and ethanol, respectively. The reaction is usually carried out at room temperature to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems for monitoring reaction conditions and product quality is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-ethoxy-N,N-dimethylbenzenecarbothioamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions include sulfoxides and sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents or nucleophiles; reaction conditions vary depending on the desired substitution.
Scientific Research Applications
Chemistry: 4-ethoxy-N,N-dimethylbenzenecarbothioamide is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: Although not widely used in medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,N-dimethylbenzenecarbothioamide involves its interaction with specific molecular targets. The ethoxy and dimethyl groups play a crucial role in determining its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-methoxy-N,N-dimethylbenzenecarbothioamide: Similar structure with a methoxy group instead of an ethoxy group.
4-ethoxy-N,N-diethylbenzenecarbothioamide: Similar structure with diethyl groups instead of dimethyl groups.
4-ethoxy-N-methylbenzenecarbothioamide: Similar structure with a single methyl group instead of two.
Uniqueness: 4-ethoxy-N,N-dimethylbenzenecarbothioamide is unique due to the presence of both ethoxy and N,N-dimethyl groups. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The compound’s versatility in undergoing various chemical transformations makes it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
4-ethoxy-N,N-dimethylbenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-4-13-10-7-5-9(6-8-10)11(14)12(2)3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHNKQUALGWLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=S)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358399 |
Source
|
Record name | 4-ethoxy-N,N-dimethylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693255-37-7 |
Source
|
Record name | 4-ethoxy-N,N-dimethylbenzenecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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